Magnesium sulfate monohydrate

概述

描述

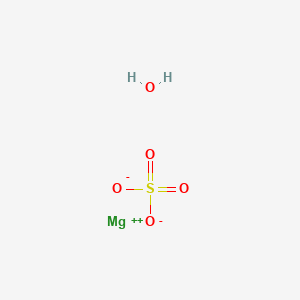

Magnesium sulfate monohydrate is a chemical compound with the formula MgSO₄·H₂O. It is a white crystalline solid that is highly soluble in water but insoluble in ethanol. This compound is commonly used in various applications, including agriculture, medicine, and industry. This compound is often encountered in the form of Epsom salt, which is widely used for its therapeutic properties .

准备方法

Synthetic Routes and Reaction Conditions: Magnesium sulfate monohydrate can be synthesized by reacting magnesium hydroxide with sulfur dioxide and air. The reaction produces magnesium sulfate, which can then be crystallized to obtain the monohydrate form .

Industrial Production Methods: In industrial settings, this compound is often produced by the evaporation of magnesium-rich brine solutions. The brine is treated with sulfuric acid to precipitate magnesium sulfate, which is then filtered and dried to obtain the monohydrate form .

化学反应分析

Types of Reactions: Magnesium sulfate monohydrate undergoes various chemical reactions, including:

Hydration and Dehydration: The compound can lose or gain water molecules, converting between different hydrate forms.

Common Reagents and Conditions:

Sulfuric Acid: Used in the preparation of magnesium sulfate from magnesium hydroxide.

Calcium Chloride or Barium Chloride: Used in precipitation reactions to form calcium sulfate or barium sulfate.

Major Products Formed:

Calcium Sulfate (CaSO₄): Formed when magnesium sulfate reacts with calcium chloride.

Barium Sulfate (BaSO₄): Formed when magnesium sulfate reacts with barium chloride.

科学研究应用

Agricultural Applications

Nutrient Supplementation

- Magnesium sulfate monohydrate is widely used as a fertilizer to correct magnesium deficiency in soils. It is particularly beneficial for crops such as potatoes, tomatoes, and carrots, which have high magnesium requirements .

Soil Quality Improvement

- The compound enhances nutrient uptake by plants and improves soil quality without significantly altering soil pH due to its nearly neutral pH in solution .

Application Methods

- Foliar Feeding : Solutions of magnesium sulfate can be applied directly to plant leaves for quick absorption.

- Soil Application : It can be mixed into the soil or used in irrigation systems.

| Crop Type | Application Rate (kg/ha) | Benefits |

|---|---|---|

| Potatoes | 50-100 | Increases tuber size and quality |

| Tomatoes | 30-60 | Enhances fruit flavor and yield |

| Carrots | 20-40 | Improves root development |

Medical Applications

Therapeutic Uses

- Magnesium sulfate is utilized in medical settings for various purposes:

Topical Applications

- As Epsom salt, it is commonly used in baths to relieve muscle pain and soreness; however, scientific validation for these claims is limited .

| Medical Use | Administration Route | Dosage |

|---|---|---|

| Eclampsia | Intravenous | 4-6 g initially, followed by 1-2 g/hour |

| Severe Asthma | Nebulization or IV | 2 g over 20 minutes |

| Torsades de Pointes | Intravenous | 1-2 g over 15 minutes |

Food Processing Applications

Food Additive

- This compound serves as a nutrient and flavor enhancer in food products. It is particularly used in:

| Food Product | Function |

|---|---|

| Beer | Fermentation aid |

| Tofu | Coagulant |

Industrial Applications

Chemical Synthesis

- In laboratories, this compound is frequently employed as a drying agent during aqueous work-up processes. Its ability to absorb water makes it valuable in organic synthesis .

Manufacturing Processes

- Used in the production of magnesium-containing compounds and as a precursor for synthesizing nanoparticles .

Case Study 1: Agricultural Impact

A study conducted on tomato crops treated with magnesium sulfate showed a significant increase in yield (up to 20%) compared to untreated controls. The application improved fruit quality and enhanced nutrient uptake.

Case Study 2: Medical Efficacy

Research on the use of magnesium sulfate for eclampsia indicated that it reduced the incidence of seizures by over 50% when administered promptly during labor.

作用机制

Magnesium sulfate exerts its effects through several mechanisms:

Calcium Channel Blocker: Magnesium acts as a physiological calcium channel blocker, inducing smooth muscle relaxation and reducing acetylcholine release at motor nerve terminals.

NMDA Receptor Antagonist: In the central nervous system, magnesium sulfate acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, providing neuroprotective and anticonvulsant properties.

Osmotic Laxative: When taken orally, magnesium sulfate retains water in the intestines, promoting bowel evacuation.

相似化合物的比较

Magnesium sulfate monohydrate can be compared with other magnesium sulfate hydrates and similar compounds:

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O):

Magnesium Hydroxide (Mg(OH)₂):

Calcium Sulfate (CaSO₄): Used in the construction industry as plaster of Paris and in the medical field for making casts.

This compound is unique due to its specific hydration state, which influences its solubility and applications. Its monohydrate form is particularly useful in industrial and agricultural applications where precise hydration levels are required .

生物活性

Magnesium sulfate monohydrate (MgSO₄·H₂O), commonly known as kieserite, is a hydrated form of magnesium sulfate that has significant biological activity. This compound is utilized in various medical and agricultural applications due to its unique properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic uses, and relevant research findings.

This compound is a white crystalline solid that is soluble in water. It can be produced by heating magnesium sulfate heptahydrate at approximately 120 °C. The chemical formula is represented as MgSO₄·H₂O, with a molecular weight of 138.04 g/mol .

1. Electrolyte Balance and Neuromuscular Function

Magnesium plays a crucial role in maintaining electrolyte balance and neuromuscular function. It acts as a cofactor for numerous enzymatic reactions and is vital for the synthesis of ATP, the energy currency of the cell. The presence of magnesium ions helps stabilize cellular membranes and influences neuromuscular excitability .

2. Anticonvulsant Effects

Magnesium sulfate is well-known for its anticonvulsant properties. It reduces the release of acetylcholine at the neuromuscular junction, thereby inhibiting excessive neuronal firing. This mechanism is particularly beneficial in treating conditions such as eclampsia and pre-eclampsia, where it helps prevent seizures .

3. Vasodilation

Magnesium sulfate induces vasodilation by acting on vascular smooth muscle cells, which can lead to decreased blood pressure. This effect is dose-dependent; lower doses may cause flushing and sweating, while higher doses can significantly reduce blood pressure .

Therapeutic Applications

This compound has several clinical applications:

- Seizure Control : Administered intravenously to manage seizures in eclampsia and severe pre-eclampsia.

- Cardiovascular Health : Used in acute settings to treat arrhythmias and as a calcium channel blocker.

- Respiratory Conditions : Acts as a bronchodilator in asthma management by relaxing bronchial smooth muscles.

- Laxative : Employed in gastrointestinal preparations due to its osmotic properties .

Research Findings

Numerous studies have investigated the biological effects of this compound:

Case Studies

Several case studies highlight the efficacy of this compound:

- Eclampsia Management : A case series involving pregnant women showed that intravenous magnesium sulfate reduced seizure incidence from 25% to less than 5% when used as a prophylactic treatment .

- Asthma Treatment : In an emergency department setting, patients receiving magnesium sulfate experienced improved peak expiratory flow rates compared to those receiving standard treatment alone .

属性

CAS 编号 |

14168-73-1 |

|---|---|

分子式 |

H4MgO5S |

分子量 |

140.40 g/mol |

IUPAC 名称 |

magnesium;sulfate;hydrate |

InChI |

InChI=1S/Mg.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI 键 |

KGMNHOOXYBNYQT-UHFFFAOYSA-N |

SMILES |

O.[O-]S(=O)(=O)[O-].[Mg+2] |

规范 SMILES |

O.OS(=O)(=O)O.[Mg] |

Key on ui other cas no. |

14168-73-1 |

物理描述 |

PelletsLargeCrystals |

相关CAS编号 |

22189-08-8 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources and methods for producing magnesium sulfate monohydrate?

A1: this compound can be obtained from various sources. One method involves utilizing the mother liquor of sodium sulfate, a byproduct of industrial processes. By reacting the mother liquor with magnesium chloride hexahydrate under optimized conditions, researchers have successfully produced high-grade this compound and sodium chloride. [] Another approach leverages boron-rich slag as a source of both boron and magnesium. Through sulfuric acid leaching, followed by crystallization processes, researchers have extracted both boric acid and this compound with high purity. [, ] Additionally, bittern, a byproduct of salt production, can be processed to yield various valuable compounds, including this compound. []

Q2: What are the applications of this compound in agriculture?

A2: this compound serves as a valuable source of both magnesium and sulfur for plant nutrition. Studies have shown that its application can significantly improve crop yield and quality. For instance, in Liaoning Province, China, soil application of this compound, as well as foliar spraying of magnesium sulfate heptahydrate, led to substantial yield increases in rice cultivation. [] This effect was attributed to enhanced nutrient uptake and improved overall plant health. Furthermore, this compound is a key component of specialized fertilizers designed for specific crops like tomatoes and lemons. [, ] These formulations incorporate essential macro and micronutrients alongside this compound to meet the specific nutritional demands of these crops throughout their growth cycle.

Q3: How does this compound contribute to environmental sustainability?

A3: The production of this compound often aligns with sustainable practices by utilizing industrial byproducts. For example, using the mother liquor of sodium sulfate [] or boron-rich slag [, ] as starting materials minimizes waste and promotes resource utilization. Additionally, magnesium oxide, a product of magnesium sulfate decomposition, can be recycled as a neutralizing agent in hydrometallurgical processes. [] This closed-loop approach reduces the reliance on external materials like lime.

Q4: What is known about the stability and decomposition of this compound?

A4: While magnesium sulfate decomposition is highly endothermic, the process can be facilitated by reducing agents and elevated temperatures. Research has explored the impact of different reductants on the decomposition mechanism and identified sulfur as a promising candidate. [] Sulfur not only accelerates the reaction rate but also forms a protective magnesium oxide layer, preventing fluidization issues during the process.

Q5: How can the physical properties of this compound be modified for specific applications?

A5: Researchers have explored methods to transform this compound into more readily applicable forms, such as granular products. [] This involves combining this compound with magnesia powder, sulfur powder, and a binding agent. The resulting granular magnesium sulfate offers a balanced supply of nutrients with both quick-acting and slow-release properties, catering to the varying needs of crops throughout their growth stages.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。